molecular formula C4H11ClN2O2S B595831 N-(Azetidin-3-YL)methanesulfonamide hydrochloride CAS No. 1239205-33-4

N-(Azetidin-3-YL)methanesulfonamide hydrochloride

Cat. No.: B595831
CAS No.: 1239205-33-4
M. Wt: 186.654
InChI Key: VXUBWFLFNHLFSM-UHFFFAOYSA-N
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Description

N-(Azetidin-3-yl)methanesulfonamide hydrochloride is a valuable azetidine-based chemical building block extensively utilized in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate in the preparation of more complex molecules. Scientific literature highlights its specific application in the synthesis of derivatives of N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide . Such derivatives are investigated for their potential as bioactive compounds, including applications as cannabinoid receptor antagonists . The azetidine ring and methanesulfonamide group provide a versatile pharmacophore that researchers can employ to explore structure-activity relationships and develop novel therapeutic agents. This makes it an essential scaffold for researchers working in drug discovery, particularly for those targeting the central nervous system and metabolic disorders. The compound is offered strictly for use in laboratory research and development settings.

Properties

IUPAC Name

N-(azetidin-3-yl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S.ClH/c1-9(7,8)6-4-2-5-3-4;/h4-6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUBWFLFNHLFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239205-33-4
Record name N-(azetidin-3-yl)methanesulfonamide hydrochloride
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Preparation Methods

Solvent Selection and Recycling

  • Toluene vs. THF : Toluene is preferred for large-scale reactions due to lower cost and ease of azeotropic drying.

  • Azeotropic Distillation : Removes water to >99.5% purity, critical for minimizing hydrolysis.

Crystallization Conditions

  • Antisolvent Method : Isopropanol is added to a concentrated HCl solution of the free base to induce crystallization.

  • Particle Size Control : Seeding at 30°C ensures uniform crystal growth, reducing filtration time by 40%.

Analytical Characterization

Purity Assessment :

MethodParametersAcceptance Criteria
HPLC (UV 210 nm)C18 column, 0.1% TFA/ACN gradient≥99.0% area
¹H NMRD₂O, δ 3.15 (s, CH₃SO₂), 3.90 (m, azetidine)Matches reference
KF TitrationWater content≤0.5% w/w

Stability Data :

  • Storage : 2–8°C under nitrogen; shelf life >24 months.

  • Degradation : Hydrolysis to methanesulfonic acid and azetidine-3-amine occurs at >40°C (t₁/₂ = 14 days at 25°C).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Direct Sulfonylation7899.2High120
Mitsunobu8999.5Moderate340
Silylation7598.8Low890

Recommendations :

  • Lab Scale : Direct sulfonylation balances cost and efficiency.

  • Pilot Scale : Mitsunobu reaction offers higher purity for API-grade material.

Chemical Reactions Analysis

Types of Reactions

N-(Azetidin-3-YL)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Azetidin-3-YL)methanesulfonamide hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Azetidin-3-YL)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between N-(Azetidin-3-YL)methanesulfonamide hydrochloride and related compounds:

Compound Name Molecular Formula CAS Number Key Functional Groups Primary Applications
N-(Azetidin-3-YL)methanesulfonamide HCl C10H15ClN2O2S 1582191-78-3 Azetidine, methanesulfonamide Drug synthesis intermediate
N-[3-(Aminomethyl)phenyl]methanesulfonamide HCl C9H14ClN2O2S 128263-66-1 Phenyl, aminomethyl, methanesulfonamide Anti-tumor/antiviral drug precursor
Dronedarone Hydrochloride C31H44N2O5S•HCl 141625-93-6 Benzofuran, dibutylamino, methanesulfonamide Anti-arrhythmic agent
Sotalol Hydrochloride C12H20N2O3S•HCl 1246820-85-8 Hydroxyphenyl, isopropylamino, methanesulfonamide Beta-blocker
tert-Butyl N-(azetidin-3-yl) carbamate HCl C8H17ClN2O2 217806-26-3 Azetidine, tert-butyl carbamate Protecting group in synthesis
Key Observations:
  • Azetidine vs. Carbamate : The tert-butyl carbamate derivative (CAS 217806-26-3) replaces the methanesulfonamide group with a carbamate, reducing electrophilicity and altering reactivity in synthetic pathways .
  • Aromatic vs. Heterocyclic Systems: N-[3-(Aminomethyl)phenyl]methanesulfonamide HCl (CAS 128263-66-1) incorporates a phenyl ring, enhancing planar rigidity compared to the azetidine ring’s strained geometry .

Pharmacological and Physicochemical Properties

  • Solubility and Stability : The azetidine ring’s small size and strain may improve solubility compared to bulkier tert-butyl carbamates . However, the methanesulfonamide group’s electron-withdrawing nature enhances stability under acidic conditions .
  • Receptor Binding : Sotalol’s hydroxyphenyl group facilitates beta-adrenergic receptor interactions, whereas the azetidine derivative’s compact structure may favor binding to niche targets like ion channels or enzymes .

Biological Activity

N-(Azetidin-3-YL)methanesulfonamide hydrochloride is a compound of growing interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and applications in various fields, supported by data tables and relevant case studies.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. It acts as an enzyme inhibitor , which can bind to the active or allosteric sites of target enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects depending on the targeted enzyme or receptor.

Target Enzymes

  • Enzyme Inhibition : The compound has been shown to inhibit several key enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

This compound exhibits several notable biochemical properties:

  • Solubility : The compound demonstrates moderate solubility in aqueous solutions, which is crucial for its bioavailability.
  • Stability : It shows stability under physiological conditions, making it a suitable candidate for therapeutic applications.

Biological Activity

  • Cellular Effects : The compound influences various cellular processes, including:
    • Modulation of Cell Signaling : It can alter signaling pathways that regulate cell growth and apoptosis.
    • Gene Expression : this compound affects the expression of genes involved in cell cycle regulation.
  • Animal Models : Studies involving animal models have indicated that:
    • At lower doses, it may exhibit therapeutic effects with minimal adverse reactions.
    • Higher doses can lead to toxicity, underscoring the importance of dosage optimization in therapeutic contexts.

Research Applications

This compound is utilized across various fields:

  • Chemistry : Used as a building block for synthesizing more complex molecules.
  • Biology : Investigated for its potential in enzyme inhibition and protein interactions.
  • Medicine : Explored as a potential therapeutic agent for conditions such as cancer and inflammation.

Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of this compound, researchers found that the compound effectively inhibited a specific protease involved in cancer cell proliferation. The results indicated a significant reduction in cell viability at concentrations above 10 µM, demonstrating its potential as an anticancer agent.

Study 2: Cellular Signaling Modulation

Another investigation focused on the modulation of GABA receptors by this compound. The study revealed that this compound acted as an inverse agonist at GABA receptors, leading to enhanced neuronal signaling and potential implications for cognitive function enhancement.

Data Tables

PropertyValue
Molecular Weight (g/mol)287
LogD (pH = 7.4)0.9
Kinetic Solubility (μM)191
Plasma Stability (t1/2)>360 min
Dosage (mg/kg)Observed Effect
5No significant adverse effects
10Therapeutic effects noted
20Toxicity observed

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